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Compound Name:
N-phenyl-1H-imidazole-5-

carboxamide

Cat. No.: B079331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of N-phenyl-1H-imidazole-5-
carboxamide. The synthesis is a two-step process commencing with the preparation of 1H-

imidazole-5-carboxylic acid via the hydrolysis of its ethyl ester, followed by an amide coupling

reaction with aniline. This protocol offers a robust and reliable method for obtaining the target

compound for use in research and drug development. Additionally, this note explores the

relevance of imidazole-5-carboxamide derivatives in significant biological signaling pathways,

highlighting their potential as modulators of the Takeda G-protein-coupled receptor 5 (TGR5)

and the HIV-1 integrase/LEDGF/p75 interaction.

Introduction
N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic compound of interest in medicinal

chemistry due to the prevalence of the imidazole scaffold in numerous biologically active

molecules. The synthesis of such compounds is a critical step in the discovery of new

therapeutic agents. The protocol outlined herein is designed to be accessible and reproducible

for researchers in the field.
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Physicochemical Data of N-phenyl-1H-imidazole-5-
carboxamide

Property Value Reference

CAS Number 13189-13-4 [1]

Molecular Formula C₁₀H₉N₃O [1]

Molecular Weight 187.20 g/mol [1]

Melting Point 227-228 °C

Predicted NMR Data for N-phenyl-1H-imidazole-5-
carboxamide

¹H NMR (DMSO-d₆) Predicted δ (ppm) ¹³C NMR (DMSO-d₆) Predicted δ (ppm)

Imidazole H-2 ~8.2 Imidazole C=O ~162

Imidazole H-4 ~7.8 Phenyl C-1' (ipso) ~139

Phenyl H-2', H-6' ~7.6 Imidazole C-5 ~138

Phenyl H-3', H-5' ~7.3 Imidazole C-2 ~135

Phenyl H-4' ~7.1 Phenyl C-2', C-6' ~129

Imidazole NH ~12.5 (broad) Phenyl C-4' ~124

Amide NH ~10.2 Phenyl C-3', C-5' ~120

Imidazole C-4 ~118

Note: Predicted values are based on typical chemical shifts for similar imidazole and N-

phenylamide structures.[2][3][4]

Experimental Protocols
Step 1: Synthesis of 1H-imidazole-5-carboxylic acid
This procedure involves the hydrolysis of ethyl 1H-imidazole-5-carboxylate.
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Materials:

Ethyl 1H-imidazole-5-carboxylate

Sodium hydroxide (NaOH)

Ethanol (EtOH)

Water (H₂O)

Hydrochloric acid (HCl)

Round-bottom flask

Reflux condenser

Magnetic stirrer

pH paper or meter

Procedure:

Dissolve ethyl 1H-imidazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

Add a solution of sodium hydroxide (2-3 equivalents) to the flask.

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately

5-6.

The product will precipitate out of the solution.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield

1H-imidazole-5-carboxylic acid.
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Step 2: Synthesis of N-phenyl-1H-imidazole-5-
carboxamide
This procedure details the amide coupling of 1H-imidazole-5-carboxylic acid with aniline using

EDC, HOBt, and DMAP as coupling agents.[5][6][7][8]

Materials:

1H-imidazole-5-carboxylic acid

Aniline

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

4-Dimethylaminopyridine (DMAP)

N,N-Diisopropylethylamine (DIPEA)

Acetonitrile (CH₃CN)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Procedure:

To a solution of 1H-imidazole-5-carboxylic acid (1 equivalent) in acetonitrile, add EDC (1.2

equivalents), HOBt (0.1 equivalents), and DMAP (1 equivalent).
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Add aniline (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

Upon completion, quench the reaction with water and extract with dichloromethane.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford N-phenyl-1H-
imidazole-5-carboxamide.

Signaling Pathways and Experimental Workflows
Synthetic Workflow
The synthesis of N-phenyl-1H-imidazole-5-carboxamide follows a two-step sequence. The

first step is the hydrolysis of the ethyl ester to the carboxylic acid, which is then coupled with

aniline in the second step to form the final amide product.

Step 1: Hydrolysis

Step 2: Amide Coupling

Ethyl 1H-imidazole-5-carboxylate NaOH, EtOH/H₂O 1H-imidazole-5-carboxylic acid 1H-imidazole-5-carboxylic acid

EDC, HOBt, DMAP, DIPEA

Aniline

N-phenyl-1H-imidazole-5-carboxamide

Click to download full resolution via product page

Caption: Synthetic workflow for N-phenyl-1H-imidazole-5-carboxamide.
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Derivatives of 1H-imidazole-5-carboxamide have been identified as potent agonists of the

Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.

Activation of TGR5 by a ligand, such as an imidazole derivative, initiates a downstream

signaling cascade.
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Caption: TGR5 signaling pathway activated by an imidazole agonist.[9][10][11][12][13]
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HIV-1 Integrase and LEDGF/p75 Interaction
Certain imidazole carboxamides act as allosteric inhibitors of HIV-1 integrase by disrupting its

interaction with the cellular cofactor LEDGF/p75. This interaction is crucial for the integration of

the viral DNA into the host genome.
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Caption: Inhibition of HIV-1 integrase-LEDGF/p75 interaction.[14][15][16][17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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